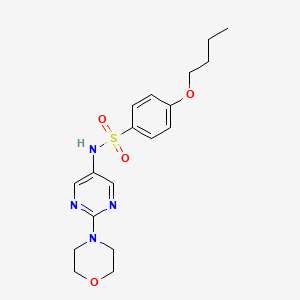

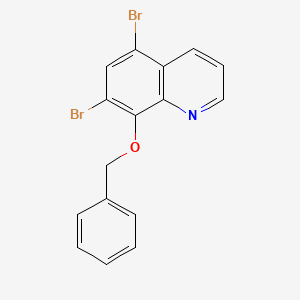

4-butoxy-N-(2-morpholinopyrimidin-5-yl)benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

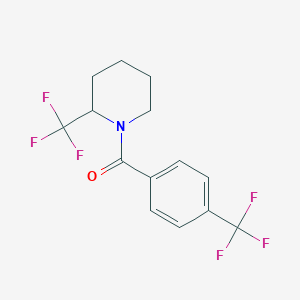

The compound 4-butoxy-N-(2-morpholinopyrimidin-5-yl)benzenesulfonamide is a derivative of benzenesulfonamide, a class of compounds known for their diverse biological activities. While the provided papers do not directly discuss this specific compound, they do provide insight into the chemical space of benzenesulfonamides and their potential interactions with biological targets. For instance, benzenesulfonamides have been studied as inhibitors of enzymes like kynurenine 3-hydroxylase and carbonic anhydrase, which are implicated in various physiological and pathological processes .

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives typically involves the introduction of various substituents onto the benzenesulfonamide scaffold to modulate the compound's biological activity. For example, the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides as kynurenine 3-hydroxylase inhibitors involved the attachment of a phenylthiazol moiety to the benzenesulfonamide core . Similarly, the synthesis of 4-[N-(substituted 4-pyrimidinyl)amino]benzenesulfonamides as carbonic anhydrase inhibitors required the incorporation of a pyrimidinyl group . These methods could potentially be adapted to synthesize the compound by substituting the appropriate butoxy and morpholinopyrimidinyl groups.

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives is crucial for their interaction with biological targets. The crystal structures of some compounds, such as those complexed with human carbonic anhydrase II, have been determined to understand the structural features important for inhibitor binding . The presence of specific functional groups and their positions on the benzenesulfonamide ring system can significantly influence binding affinity and selectivity towards different isozymes of enzymes.

Chemical Reactions Analysis

Benzenesulfonamide derivatives can participate in various chemical reactions, depending on their substituents. The reactivity of these compounds is often explored in the context of their biological activity, such as the inhibition of enzymes. For instance, the interaction of benzenesulfonamide inhibitors with the active site of enzymes like kynurenine 3-hydroxylase and carbonic anhydrase involves the formation of reversible complexes, which can be studied through biochemical assays .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamide derivatives, such as solubility, stability, and pKa, are important for their biological activity and pharmacokinetic profile. These properties are influenced by the nature and position of substituents on the benzenesulfonamide core. For example, the introduction of electron-donating or electron-withdrawing groups can affect the acidity of the sulfonamide group, which in turn can influence the compound's ability to interact with biological targets .

Wissenschaftliche Forschungsanwendungen

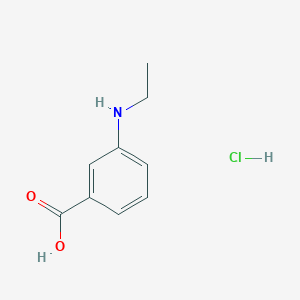

Synthesis and Antimicrobial Activity

A series of novel N-(2, 6-dimethoxypyrimidin-4-yl)-4-(3-(aryl)thioureido) benzenesulfonamides were synthesized, inspired by second line antituberculosis pro-drugs. These compounds showed significant antimycobacterial activity, with some demonstrating high potency against Mycobacterium tuberculosis. The structure–activity relationship analysis highlighted the importance of specific moieties for antimicrobial efficacy, and docking studies were performed to understand their interaction with the target enzyme (Ghorab et al., 2017).

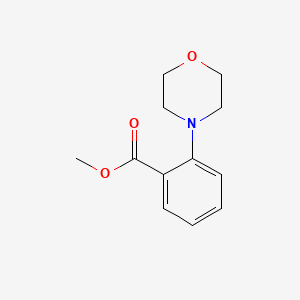

Antioxidant and Enzyme Inhibition Properties

Compounds incorporating 1,3,5-triazine moieties and linked to benzenesulfonamide were evaluated for their antioxidant properties and inhibitory effects on enzymes associated with neurological disorders. These benzenesulfonamides exhibited moderate antioxidant activity and significant inhibitory effects on acetylcholinesterase and butyrylcholinesterase, suggesting potential therapeutic applications for diseases like Alzheimer's and Parkinson's (Lolak et al., 2020).

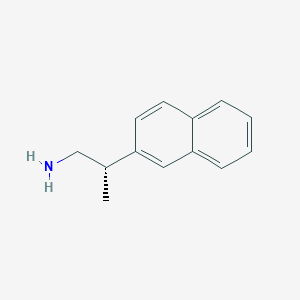

Anti-Breast Cancer Activity

A novel compound, 4-{3-[2-(2-morpholin-4-yl-ethoxy)phenyl]-5-phenyl-pyrazol-1-yl}-benzenesulfonamide, was synthesized and evaluated for its anti-breast cancer activity. It exhibited significant anticancer activity against MCF-7 breast cancer cell lines in MTT assays, outperforming the standard drug 4-hydroxytamoxifen. Molecular docking studies supported the compound's potential mechanism of action by binding to the estrogen receptor α (ERα), suggesting a promising direction for anti-breast cancer drug development (Kumar et al., 2021).

Eigenschaften

IUPAC Name |

4-butoxy-N-(2-morpholin-4-ylpyrimidin-5-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N4O4S/c1-2-3-10-26-16-4-6-17(7-5-16)27(23,24)21-15-13-19-18(20-14-15)22-8-11-25-12-9-22/h4-7,13-14,21H,2-3,8-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQNWRYYSTGYDSZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)S(=O)(=O)NC2=CN=C(N=C2)N3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2531239.png)

![N-[4-(dimethylsulfamoyl)phenyl]-2-(1,2,4-triazol-1-yl)acetamide](/img/structure/B2531242.png)

![Methyl 2-[(4-oxo-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]propanoate](/img/structure/B2531243.png)

![6-Methylthiazolo[4,5-b]pyridin-2-amine](/img/structure/B2531257.png)

![Ethyl 4-[[4-(4-ethoxycarbonylanilino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]amino]benzoate](/img/structure/B2531261.png)